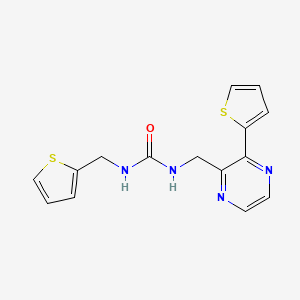![molecular formula C20H18N4O2 B3010888 (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide CAS No. 866142-92-9](/img/structure/B3010888.png)
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-methylphenyl)methoxy]methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromeno-pyrimidine core through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors. The goal is to achieve a high-purity product with minimal by-products .
化学反応の分析
Types of Reactions
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
作用機序
The mechanism of action of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Pyrido[2,3-d]pyrimidine: Studied for its potential as a kinase inhibitor.
Quinazoline: Used in the development of anticancer drugs.
Furo[2,3-d]pyrimidine: Investigated for its antimicrobial properties
Uniqueness
(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-methylphenyl)methoxy]methanimidamide is unique due to its specific structure, which combines a chromeno-pyrimidine core with a (4-methylphenyl)methoxy group. This unique combination of functional groups contributes to its diverse biological activities and potential therapeutic applications .
特性
IUPAC Name |
N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-6-8-15(9-7-14)11-26-23-13-22-20-21-10-16-12-25-18-5-3-2-4-17(18)19(16)24-20/h2-10,13H,11-12H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBKHYBKYDWRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CONC=NC2=NC=C3COC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CON/C=N/C2=NC=C3COC4=CC=CC=C4C3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)
![6-(4-methoxyphenethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3010807.png)

![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)

![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)



![1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione](/img/structure/B3010823.png)


